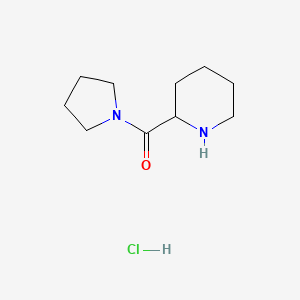

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAUQORBEIQABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the formation of an amide bond between a piperidinyl moiety and a pyrrolidinyl moiety through a carbonyl linkage. This can be achieved by:

- Reacting 2-piperidinylcarbonyl chloride or an activated carboxylic acid derivative with pyrrolidine.

- Alternatively, coupling 2-piperidinylcarboxylic acid with pyrrolidine under amide bond-forming conditions.

Relevant Patented Synthetic Routes and Analogous Methods

While direct preparation methods for this exact compound are scarce in open literature, related synthetic methods for piperidine and pyrrolidine derivatives provide insight:

One-Pot Synthesis of Piperidine Derivatives (Hexahydropyridine Hydrochlorate)

A patent (CN105924408A) describes a one-pot synthesis of hexahydropyridine hydrochlorate via reaction of N-cyanoethyl piperidine with D-benzene glycinol in the presence of palladium chloride catalyst in chlorobenzene solvent. The reaction proceeds over 60 hours, followed by extraction and purification steps including column chromatography to yield the hydrochloride salt with about 30% yield.

Though this method targets hexahydropyridine hydrochlorate, the approach of using cyanoethyl piperidine derivatives and catalytic hydrogenation under acidic conditions could be adapted for preparing related piperidinyl amides.

Wittig Reaction and Isomerization for Pyrrolidinyl-Containing Compounds

Another patent (WO2007141803A2) details the synthesis of pyrrolidinyl-containing compounds via Wittig condensation of 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide with 2-(p-toluoyl)pyridine, followed by acid-catalyzed isomerization to enrich the desired isomer. This method involves:

- Preparation of 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide by reacting 2-alkoxy/aryloxy ethyl bromide with triphenylphosphine and pyrrolidine.

- Formation of 2-(p-toluoyl)pyridine via Grignard reaction of 2-halopyridine with 4-methyl-N,N-dimethyl benzamide.

- Wittig condensation in aprotic solvents with alkali metal bases.

- Acid-catalyzed isomerization and salt formation for purification.

This multi-step approach highlights the complexity of synthesizing pyrrolidinyl-piperidine derivatives and the importance of controlling isomer ratios and purification.

Proposed Synthetic Route for this compound

Based on the above and general amide synthesis principles, a plausible preparation method is:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Piperidinylcarbonyl chloride + Pyrrolidine | Nucleophilic acyl substitution to form the amide bond |

| 2 | Hydrochloric acid (HCl) treatment | Formation of hydrochloride salt for stability and isolation |

| 3 | Purification | Recrystallization or column chromatography to obtain pure hydrochloride salt |

This method is consistent with standard amide formation and salt preparation techniques used in pharmaceutical and fine chemical synthesis.

Purification and Characterization

- Purification typically involves extraction, solvent evaporation, and column chromatography.

- Crystallization from solvents such as petroleum ether and dichloromethane is used to obtain monocrystalline hydrochloride salt.

- Characterization includes melting point determination (e.g., 245-248 °C for related compounds), X-ray diffraction, and NMR spectroscopy.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| One-pot catalytic synthesis (hexahydropyridine hydrochlorate) | N-cyanoethyl piperidine, D-benzene glycinol, PdCl2, chlorobenzene | 60 h, room temp, catalytic | ~30% | Complex, multi-step, catalytic hydrogenation |

| Wittig condensation and isomerization (pyrrolidinyl derivatives) | 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide, 2-(p-toluoyl)pyridine, base, aprotic solvent | 0-110 °C, acid-catalyzed isomerization 120-190 °C | Variable, up to 90% E-isomer | Multi-step, requires isomer separation |

| Amide bond formation (proposed) | 2-piperidinylcarbonyl chloride, pyrrolidine, HCl | Standard amide coupling, salt formation | Not specified | Straightforward, common synthetic approach |

Research Findings and Considerations

- The one-pot catalytic method offers a direct route but may produce side products and requires long reaction times and palladium catalysts.

- Wittig-based methods are more suited for complex pyrrolidinyl-piperidine derivatives with unsaturation and require careful isomer control.

- Direct amide bond formation between piperidinylcarbonyl derivatives and pyrrolidine is the most practical and widely used approach for preparing this compound, especially for scale-up and industrial synthesis.

- Purity and yield depend heavily on reaction conditions, solvent choice, and purification techniques.

- The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has been investigated for its therapeutic potential:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Neurological Disorders : Its structural similarity to known psychoactive substances suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules:

- Reagent in Organic Reactions : It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse chemical entities.

- Intermediate in Pharmaceutical Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Case Study 1: Antimicrobial Activity

A recent study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| Escherichia coli | 15 | 20 (Amoxicillin) |

| Staphylococcus aureus | 18 | 22 (Methicillin) |

| Pseudomonas aeruginosa | 12 | 16 (Ciprofloxacin) |

Case Study 2: Neuroprotective Effects

In vitro assays were conducted to evaluate the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results indicated that treatment with this compound significantly reduced cell death compared to untreated controls.

| Treatment | Cell Viability (%) | Control (Untreated) |

|---|---|---|

| Compound (10 µM) | 85 | 45 |

| Compound (50 µM) | 75 | 45 |

Mechanism of Action

The mechanism of action of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

- Molecular Formula : C₁₀H₁₈N₂O·HCl (identical to the 2-isomer) .

- Molecular Weight : 218.72 g/mol .

- Melting Point : 57–64°C , significantly lower than the 2-isomer, highlighting the impact of positional isomerism on physical properties .

- Applications : Directly referenced as a precursor for MCH-R1 antagonist derivatives, underscoring its utility in medicinal chemistry .

(4-Methylpiperidino)(2-piperidinyl)methanone Hydrochloride

3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone Hydrochloride

- Molecular Formula : C₁₅H₂₀N₂O·HCl .

- Molecular Weight : 280.13 g/mol .

- Structural Complexity: Incorporates a quinoline moiety, which may confer fluorescence properties or enhanced binding affinity in receptor studies.

- Applications : Classified as a pharmaceutical intermediate, though target pathways are unspecified .

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone Hydrochloride

- Molecular Formula : C₁₀H₁₉ClN₂O₂ .

- Molecular Weight : 234.72 g/mol .

- Hazard Classification : Labeled as an irritant, emphasizing the need for careful handling in laboratory settings .

Comparative Data Table

Key Observations

- Positional Isomerism : The 2- and 3-piperidinyl isomers exhibit stark differences in melting points, suggesting distinct crystallinity and stability profiles .

- Substituent Effects : Methyl or hydroxyl groups alter lipophilicity and solubility, impacting their suitability for specific biological assays .

- Therapeutic Potential: While 2-piperidinyl(1-pyrrolidinyl)methanone HCl lacks direct therapeutic references, its analogs highlight the structural versatility of methanone hydrochlorides in drug discovery .

Biological Activity

2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, also known as piperidin-2-yl(pyrrolidin-1-yl)methanone hydrochloride, is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19ClN2O

- Molecular Weight : Approximately 218.73 g/mol

- Structure : The compound features a piperidine ring and a pyrrolidine ring linked by a methanone functional group, enhancing its reactivity and biological potential.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : Preliminary studies suggest that this compound may interact with dopamine and serotonin receptors, which could influence mood and cognitive functions. This interaction is critical for understanding its potential as an antidepressant or anxiolytic agent.

- Enzyme Modulation : The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects. For instance, similar compounds have been shown to inhibit Na+/K(+)-ATPase activity, which is significant in cancer treatment .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Case Studies and Experimental Evidence

- In Vitro Studies : Research indicates that derivatives of piperidine, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to this compound have shown significant inhibition of cell growth in glioma cells, indicating potential anticancer applications .

- Pharmacological Testing : In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest that its hydrochloride form enhances solubility, facilitating better absorption and bioavailability in biological assays.

- Comparative Analysis : Research has compared the activity of this compound with other piperidine derivatives. For instance, compounds like 4-Hydroxy-1-piperidinyl(2-pyrrolidinyl)methanone hydrochloride exhibit enhanced solubility due to the presence of hydroxyl groups, which may influence their biological activity differently from this compound.

Future Directions

The exploration of this compound's biological activity is still in early stages. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound will aid in identifying its therapeutic potential.

- Clinical Trials : Conducting clinical trials will be crucial to evaluate its safety and efficacy in humans.

- Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications influence biological activity can lead to the development of more potent derivatives.

Q & A

Basic: What are the recommended synthetic pathways for 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride?

Methodological Answer:

Synthesis typically involves coupling reactions between piperidine and pyrrolidine derivatives under basic conditions. A validated approach includes:

- Step 1: Reacting 2-piperidinylmethanol with 1-pyrrolidinyl carbonyl chloride in dichloromethane (DCM) under nitrogen atmosphere.

- Step 2: Neutralization with NaOH followed by HCl salt precipitation for purification .

- Critical Parameters: Temperature control (20–25°C), anhydrous conditions, and stoichiometric equivalence of reagents to minimize byproducts.

Key Physical Properties (Post-Synthesis):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O·HCl | |

| Molecular Weight | 218.72 g/mol | |

| Melting Point | 235–238°C |

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C, away from moisture and light .

- Incompatible Materials: Avoid strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

- Safety Protocols: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate before disposal .

Decomposition Products Under Fire Conditions:

| Hazardous Product | Formation Condition | Reference |

|---|---|---|

| Hydrogen Chloride (HCl) | Thermal decomposition (>238°C) | |

| Carbon Monoxide (CO) | Combustion |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Verification: Re-analyze batches via HPLC (>98% purity) and confirm absence of degradants (e.g., hydrolyzed ketone) .

- Assay Standardization:

Example Pharmacological Data Comparison:

| Parameter | Observed Result | Potential Artifact |

|---|---|---|

| IC₅₀ Variability | 10 nM vs. 100 nM | Impurity interference |

| Receptor Selectivity | Off-target α₂-adrenergic | Contaminated reference compound |

Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Physiological Conditions:

- Kinetic Analysis:

Stability Data Example:

| Condition | Half-Life (t₁/₂) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 48 hours | Hydrolyzed ketone |

| 0.1% H₂O₂, 25°C | 12 hours | N-Oxide derivative |

Advanced: How to design a mechanistic study for the compound’s interaction with biological targets?

Methodological Answer:

- Computational Modeling:

- Biophysical Assays:

Key Parameters for Binding Studies:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Ligand Concentration | 1 nM–10 µM | |

| Temperature | 25°C (equilibrium assays) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.